4-(Azetidin-3-ylsulfonyl)morpholine

Descripción general

Descripción

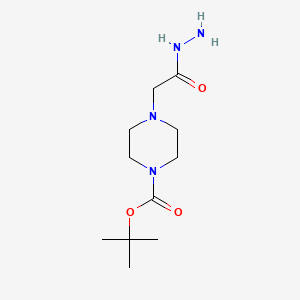

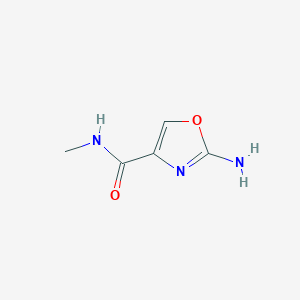

4-(Azetidin-3-ylsulfonyl)morpholine is a useful research compound. Its molecular formula is C7H14N2O3S and its molecular weight is 206.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

La morfolina y sus análogos, incluyendo “4-(Azetidin-3-ylsulfonyl)morpholine”, se exploran a menudo por su potencial en aplicaciones farmacéuticas. Pueden servir como farmacóforos, que son partes de una estructura molecular que es responsable de una interacción biológica particular. La fusión de la morfolina con otros farmacóforos puede conducir a nuevos compuestos con potencial actividad antiplasmódica, lo cual es crucial en la lucha contra la malaria .

Síntesis de Análogos de Nucleósidos

Los nucleósidos de morfolino son análogos de nucleósidos naturales y tienen una importancia significativa en la química medicinal, particularmente como agentes antivirales. El proceso de síntesis de estos nucleósidos a menudo involucra derivados de morfolina como intermediarios o componentes clave .

Síntesis Estereoselectiva

La síntesis estereoselectiva de morfolinas es un área importante de investigación debido a la quiralidad y la actividad biológica de estos compuestos. “this compound” podría estar involucrada en tales síntesis, particularmente en reacciones catalizadas por metales de transición que requieren un control preciso sobre la estereoquímica .

Investigación en Catálisis

Los derivados de morfolina pueden actuar como ligandos en sistemas catalíticos, particularmente en reacciones catalizadas por ácidos de Lewis. Esta propiedad se puede utilizar en varias transformaciones sintéticas, incluyendo aquellas que involucran “this compound” como un posible catalizador o ligando .

Generación de Diversidad Química

La diversidad estructural de los análogos de morfolina los hace valiosos en la generación de bibliotecas químicas para el descubrimiento de fármacos. Al combinar diferentes farmacóforos con la morfolina, los investigadores pueden crear una amplia gama de nuevos compuestos con diversas actividades biológicas .

Aplicaciones en la Ciencia de los Materiales

En la ciencia de los materiales, los derivados de morfolina se pueden usar para modificar las propiedades de la superficie o como bloques de construcción para polímeros complejos. Las características específicas de “this compound” podrían hacerla adecuada para tales aplicaciones.

Síntesis de nuevos análogos de morfolina y su actividad antiplasmódica Síntesis de nucleósidos de morfolino a partir de… Avances recientes en la síntesis de morfolinas

Mecanismo De Acción

Target of Action

Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .

Mode of Action

Morpholine-modified ruthenium-based agents have been shown to destroy the bacterial membrane and induce reactive oxygen species (ros) production in bacteria .

Biochemical Pathways

It is known that azetidine, a four-membered polar heterocycle, exhibits great challenges in its chemical synthesis and biosynthesis .

Pharmacokinetics

The compound is described as a colorless to yellow sticky oil to semi-solid substance, suggesting that its physical form may influence its bioavailability .

Result of Action

Morpholine-modified ruthenium-based agents have been shown to possess excellent bactericidal efficacy and can overcome bacterial resistance .

Action Environment

The compound is described as being stored at temperatures between 2-8°c, suggesting that temperature may be an important environmental factor influencing its stability .

Análisis Bioquímico

Cellular Effects

Based on the properties of azetidines, it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Given the unique reactivity of azetidines, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

4-(azetidin-3-ylsulfonyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c10-13(11,7-5-8-6-7)9-1-3-12-4-2-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZQZULVCNLUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B1526279.png)

![Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1526285.png)

![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)